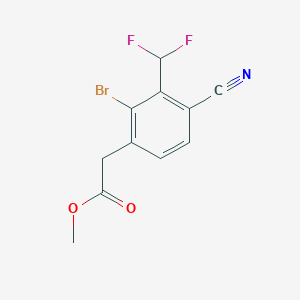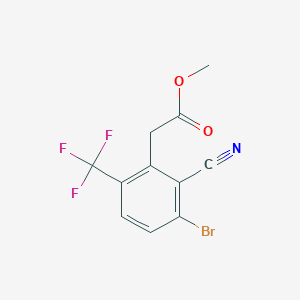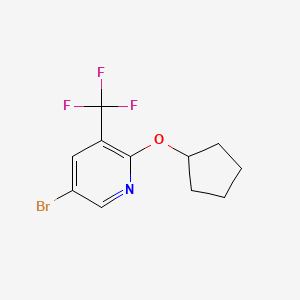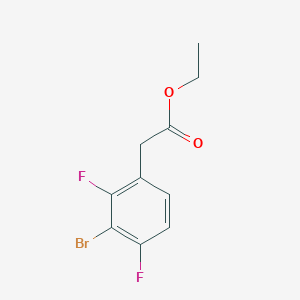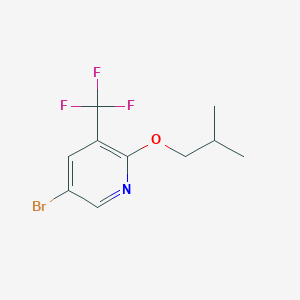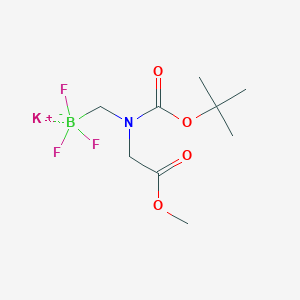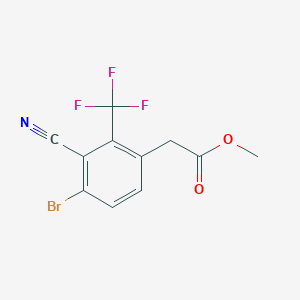
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate
Overview
Description
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate (MBCTFP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a brominated phenylacetate, a type of organobromine compound, and is a member of the larger class of organofluorine compounds. MBCTFP is known to possess anti-inflammatory, anti-allergic, and anti-cancer properties, and is used in research to examine the effects of various biological processes.
Mechanism Of Action
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is believed to act as an anti-inflammatory agent by blocking the production of pro-inflammatory cytokines and inhibiting the activation of NF-kB, a transcription factor involved in the regulation of inflammation. Additionally, Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been shown to possess anti-inflammatory, anti-allergic, and anti-cancer properties. In addition, Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been shown to possess antioxidant properties, which may help protect cells from oxidative damage. Furthermore, Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been shown to inhibit the growth of certain types of cancer cells.
Advantages And Limitations For Lab Experiments
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in the laboratory with readily available reagents. Additionally, it is stable and can be stored for long periods of time without degradation. However, it can be toxic to certain cell types and should be used with caution.
Future Directions
Future research on Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate may include further study of its anti-inflammatory and anti-cancer properties, as well as its potential use as an antioxidant. Additionally, further research may focus on its potential use as an anti-allergic agent, as well as its potential to inhibit the growth of certain types of cancer cells. Additionally, further studies may focus on its potential use in the development of new drugs or treatments for various diseases. Finally, further research may focus on its potential use as an environmental pollutant, as well as its potential to interact with other pollutants.
Scientific Research Applications
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate is used in scientific research to examine the effects of various biological processes, such as inflammation, allergic reactions, and cancer. It is also used to study the effects of oxidative stress on cells and tissues. Additionally, Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate has been studied for its potential use as an anti-cancer agent.
properties
IUPAC Name |
methyl 2-[4-bromo-3-cyano-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO2/c1-18-9(17)4-6-2-3-8(12)7(5-16)10(6)11(13,14)15/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHXUNAUWNUZTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Br)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-3-cyano-2-(trifluoromethyl)phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl [4-({[(2-chloroethyl)amino]carbonyl}amino)phenyl]acetate](/img/structure/B1414282.png)
![(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester](/img/structure/B1414283.png)
![4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole](/img/structure/B1414284.png)
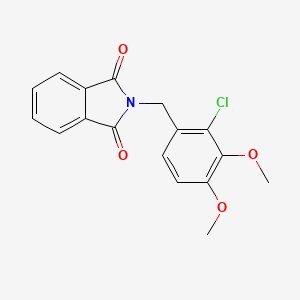
![2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride](/img/structure/B1414286.png)
